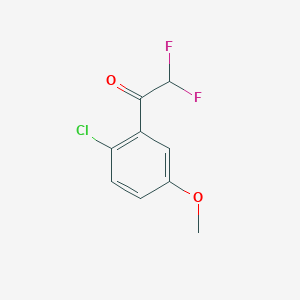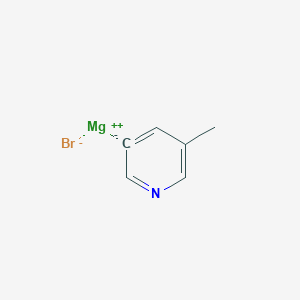
5-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-Methyltetrahydrofuran: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Methylpyridin-3-ylmagnesium bromide typically involves the reaction of 5-Methylpyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water.
Industrial Production Methods: In an industrial setting, the production of 5-Methylpyridin-3-ylmagnesium bromide is scaled up using large reactors. The process involves the careful control of temperature and the use of solvents like 2-Methyltetrahydrofuran to stabilize the Grignard reagent. The product is then purified and stored under inert conditions to maintain its reactivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Addition: 5-Methylpyridin-3-ylmagnesium bromide can undergo nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, and esters.
Conditions: Reactions are typically carried out under anhydrous conditions and at low temperatures to prevent decomposition of the Grignard reagent.
Major Products:
Alcohols: When reacted with aldehydes or ketones.
Substituted Pyridines: When involved in substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for drug molecules.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Employed in the production of polymers and other advanced materials.
Agriculture: Used in the synthesis of agrochemicals for crop protection.
Mécanisme D'action
Mechanism: The reactivity of 5-Methylpyridin-3-ylmagnesium bromide is primarily due to the presence of the magnesium-bromide bond, which makes the carbon atom nucleophilic. This allows it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds.
Molecular Targets and Pathways:
Carbonyl Compounds: The primary targets are carbonyl compounds, where the nucleophilic carbon attacks the electrophilic carbonyl carbon.
Substitution Pathways: In substitution reactions, the magnesium bromide group is replaced by other functional groups, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
3-Methylpyridin-2-ylmagnesium bromide: Similar in structure but differs in the position of the methyl group.
6-Methoxypyridin-3-ylmagnesium bromide: Contains a methoxy group instead of a methyl group.
Uniqueness:
Reactivity: The position of the methyl group in 5-Methylpyridin-3-ylmagnesium bromide provides unique reactivity patterns compared to its analogs.
Applications: Its specific structure makes it suitable for certain synthetic applications where other Grignard reagents may not be as effective.
Propriétés
IUPAC Name |
magnesium;5-methyl-3H-pyridin-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-3-2-4-7-5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZHIRKJLJSENA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C[C-]=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
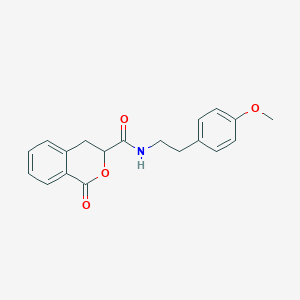

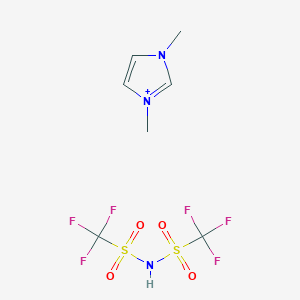


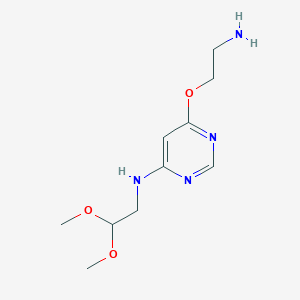
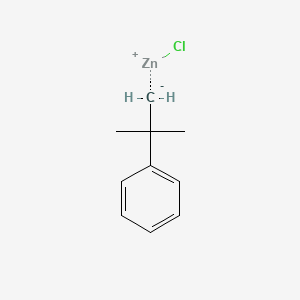
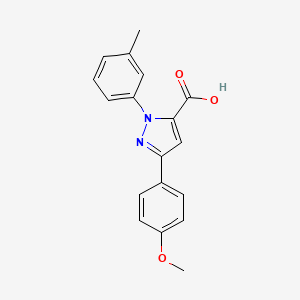
![3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14879818.png)
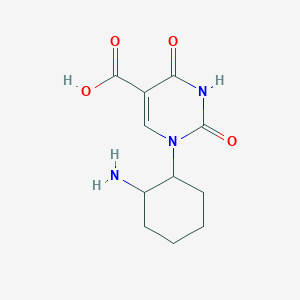
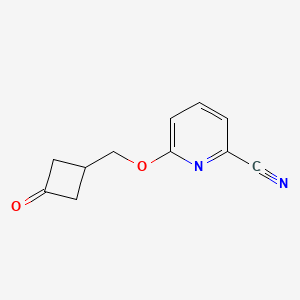
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14879826.png)
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14879828.png)
